![molecular formula C9H18O3S B14288474 8-[(Hydroxymethyl)sulfanyl]octanoic acid CAS No. 137394-52-6](/img/structure/B14288474.png)
8-[(Hydroxymethyl)sulfanyl]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Hydroxymethyl)sulfanyl]octanoic acid is an organic compound with the molecular formula C9H18O3S It is a derivative of octanoic acid, where a hydroxymethyl group is attached to a sulfur atom, which is further bonded to the eighth carbon of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 8-[(Hydroxymethyl)sulfanyl]octanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-[(Hydroxymethyl)sulfanyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a simpler thiol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(Hydroxymethyl)sulfanyl]octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(Hydroxymethyl)sulfanyl]octanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the sulfur atom can undergo redox reactions, influencing the compound’s biological and chemical activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A simpler fatty acid without the hydroxymethylsulfanyl group.
8-Hydroxyoctanoic acid: Similar structure but with a hydroxyl group instead of a hydroxymethylsulfanyl group.
8-Mercaptooctanoic acid: Contains a thiol group instead of a hydroxymethylsulfanyl group.
Uniqueness
8-[(Hydroxymethyl)sulfanyl]octanoic acid is unique due to the presence of both a hydroxymethyl group and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not fulfill.
Properties
CAS No. |
137394-52-6 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
8-(hydroxymethylsulfanyl)octanoic acid |
InChI |
InChI=1S/C9H18O3S/c10-8-13-7-5-3-1-2-4-6-9(11)12/h10H,1-8H2,(H,11,12) |
InChI Key |
KQGXNGPDMDWTDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCSCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)

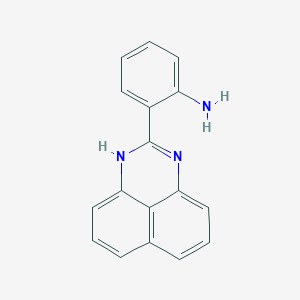
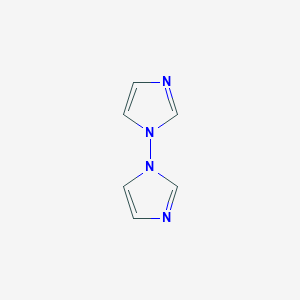
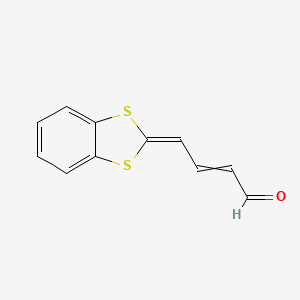
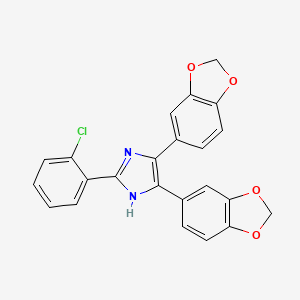
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
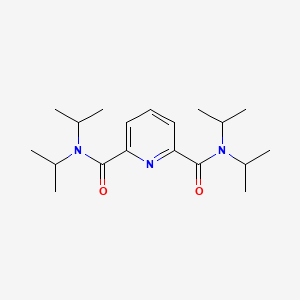
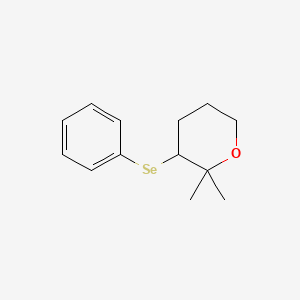
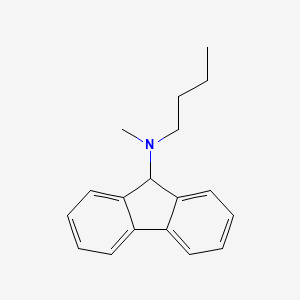
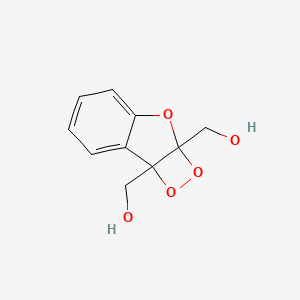
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
